molecular formula C8H5F3O2 B8288100 1-(4-Trifluoromethyl-2-furyl)-2-propynol

1-(4-Trifluoromethyl-2-furyl)-2-propynol

Cat. No. B8288100
M. Wt: 190.12 g/mol
InChI Key: BMPKCZMZLAEELT-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

1.8 g of the product of Stage F were cooled to 0°/+5° C. in 20 ml of tetrahydrofuran and 24 ml of ethynylmagnesium bromide were added over 30 minutes. The mixture was allowed to return to room temperature and was then poured into a saturated aqueous sodium bicarbonate solution and extracted with methylene chloride. The extract was dried and the solvent was evaporated to obtain 0.8 g of the expected product after chromatography on silica (eluent: methylene chloride).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:8]=[O:9])[O:6][CH:7]=1.[C:12]([Mg]Br)#[CH:13].C(=O)(O)[O-].[Na+]>O1CCCC1>[F:11][C:2]([F:10])([F:1])[C:3]1[CH:4]=[C:5]([CH:8]([OH:9])[C:12]#[CH:13])[O:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC(C=1C=C(OC1)C=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethynylmagnesium bromide
Quantity
24 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OC1)C(C#C)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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